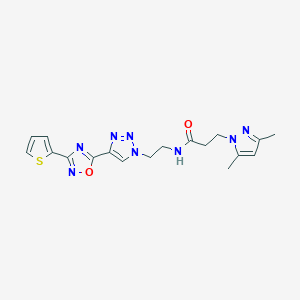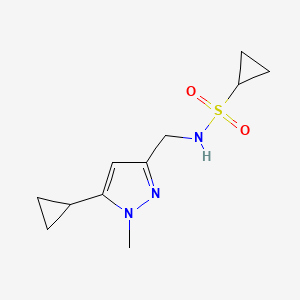![molecular formula C23H27NO3 B2587612 Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate CAS No. 1421449-44-6](/img/structure/B2587612.png)
Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the piperidine class of compounds and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Organic Chemistry and Reaction Mechanisms
- Aminolysis of substituted benzoates: Research by Um et al. (2005) explored the impact of o-methyl groups on the reaction rates and mechanisms of aminolysis in substituted benzoates. This study provides insights into the effects of structural variations on reaction dynamics in organic chemistry, relevant for understanding and designing compounds like Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate (Um et al., 2005).
Pharmacology and Medicinal Chemistry
- Development of 5-HT4 receptor agonists and antagonists: Yang et al. (1997) synthesized benzoates derived from substituted 1-piperidineethanol, showing potent agonistic and antagonistic effects on 5-HT4 receptors. These findings are crucial for drug discovery efforts targeting neurological and gastrointestinal disorders (Yang et al., 1997).
Materials Science and Environmental Chemistry
- Removal and recovery of oxyanions from aqueous solutions: Heininger and Meloan (1992) investigated the use of certain benzoic acid derivatives for selectively precipitating anions from solutions. Such research is significant for environmental remediation and water treatment technologies (Heininger & Meloan, 1992).
properties
IUPAC Name |
methyl 4-[1-(4-propylbenzoyl)piperidin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-3-4-17-5-7-20(8-6-17)22(25)24-15-13-19(14-16-24)18-9-11-21(12-10-18)23(26)27-2/h5-12,19H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQTZPUPNZSELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2587530.png)



![3-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B2587536.png)

![Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2587539.png)





